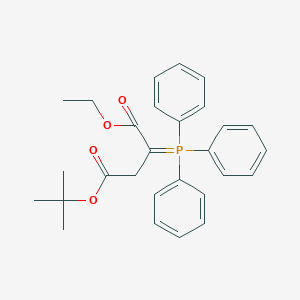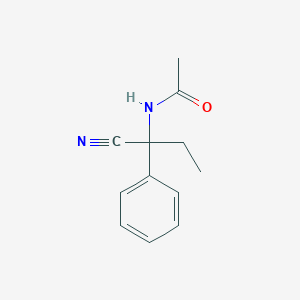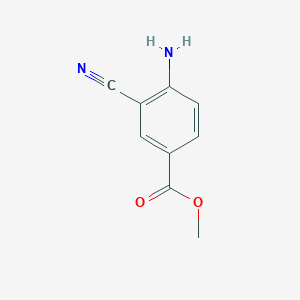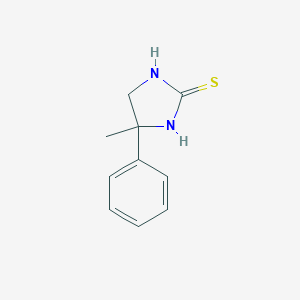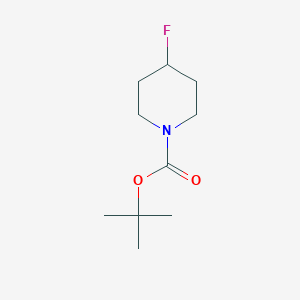
1-N-Boc-4-fluoropiperidine
カタログ番号 B183505
CAS番号:
178181-55-0
分子量: 203.25 g/mol
InChIキー: DJLUMPJNBNIWSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
1-N-Boc-4-fluoropiperidine, also known as tert-butyl 4-fluoro-1-piperidinecarboxylate, is a chemical compound extensively used in scientific research . Its unique properties enable it to serve as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Analysis
1-N-Boc-4-fluoropiperidine is used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline) . It is also used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .Molecular Structure Analysis
The molecular weight of 1-N-Boc-4-fluoropiperidine is 203.26 . Its IUPAC name is tert-butyl 4-fluoro-1-piperidinecarboxylate and its InChI code is 1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
1-N-Boc-4-fluoropiperidine is a solid at room temperature . The compound should be stored at room temperature .科学的研究の応用
Piperidine Derivatives in Drug Design
- Scientific Field : Pharmaceutical Industry and Drug Design .
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
1-N-Boc-4-fluoropiperidine in the Synthesis of 4-N-phenylaminoquinoline Derivative
- Scientific Field : Organic Chemistry and Drug Synthesis .
- Application Summary : 1-N-Boc-4-fluoropiperidine was used in the synthesis of a 4-N-phenylaminoquinoline derivative .
- Methods of Application : The specific method of application or experimental procedure was not detailed in the source .
- Results or Outcomes : The incorporation of the piperidine moiety improved the brain exposure of the resulting dual inhibitor. In addition, the compound showed antioxidant and metal chelating properties .
Understanding the Conformational Behavior of Fluorinated Piperidines
- Scientific Field : Analytical Chemistry .
- Application Summary : A systematic survey of a series of diversely substituted and protected fluorinated piperidine derivatives, including 1-N-Boc-4-fluoropiperidine, has been carried out using NMR spectroscopy . This research aims to understand the conformational behavior of fluorinated compounds, which would allow for the expansion of the current molecular design toolbox .
- Methods of Application : The study involved the use of NMR spectroscopy to investigate the conformational behavior of various fluorinated piperidine derivatives .
- Results or Outcomes : The study found that solvation and solvent polarity play a major role in the conformational behavior of fluorinated piperidines . This work codifies a new design principle for conformationally rigid molecular scaffolds .
Precursor in Illicit Fentanyl Manufacture
- Scientific Field : Forensic Chemistry .
- Application Summary : 1-N-Boc-4-fluoropiperidine is one of the precursors used in the illicit manufacture of fentanyl, a synthetic opioid .
- Methods of Application : The specific method of application or experimental procedure was not detailed in the source .
- Results or Outcomes : The precursor has been placed under international control to prevent its diversion from licit industry and to increase the risk and costs for traffickers sourcing these chemicals for their illicit business .
Use in the Synthesis of Fluorinated Piperidines
- Scientific Field : Organic Chemistry .
- Application Summary : 1-N-Boc-4-fluoropiperidine is used in the synthesis of diversely substituted and protected fluorinated piperidine derivatives . This research aims to expand the current molecular design toolbox .
- Methods of Application : The study involved the use of NMR spectroscopy to investigate the conformational behavior of various fluorinated piperidine derivatives .
- Results or Outcomes : The study found that solvation and solvent polarity play a major role in the conformational behavior of fluorinated piperidines . This work codifies a new design principle for conformationally rigid molecular scaffolds .
Precursor in the Synthesis of Fentanyl Analogues
- Scientific Field : Forensic Chemistry .
- Application Summary : 1-N-Boc-4-fluoropiperidine is one of the precursors used in the synthesis of fentanyl analogues .
- Methods of Application : The specific method of application or experimental procedure was not detailed in the source .
- Results or Outcomes : The precursor has been placed under international control to prevent its diversion from licit industry and to increase the risk and costs for traffickers sourcing these chemicals for their illicit business .
Safety And Hazards
特性
IUPAC Name |
tert-butyl 4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLUMPJNBNIWSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-fluoropiperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details


In an argon atmosphere and while cooling at −78° C., [bis(2-methoxyethyl)amino]sulfur trifluoride (7.33 mL) was added dropwise to 4-hydroxy-1-piperidinecarboxylic acid tert-butyl ester (4.00 g) in methylene chloride (80 mL), followed by stirring for 30 minutes. The resultant mixture was stirred at 0° C. for 30 minutes and then at room temperature for 2 hours. The reaction mixture was partitioned by use of saturated aqueous sodium hydrogencarbonate and chloroform. The organic layer was dried over sodium sulfate anhydrate, followed by filtration. The solvent was removed under reduced pressure, and the residue was purified through silica gel column chromatography (chloroform-ethyl acetate) to thereby give 4-fluoropiperidine-N-carboxylic acid tert-butyl ester as an oily product (1.77 g, 44%).

Quantity
4 g
Type
reactant
Reaction Step One


[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

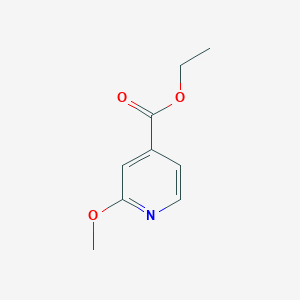
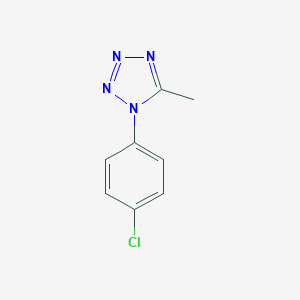
![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)
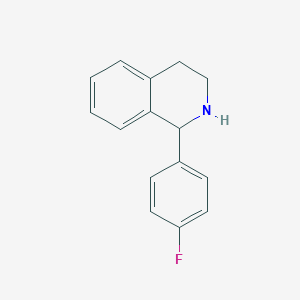
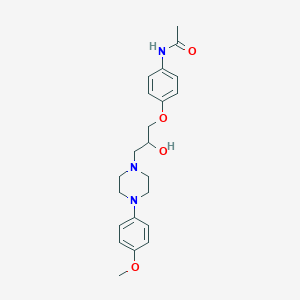
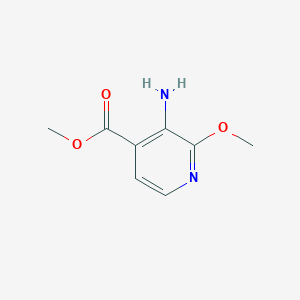
![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)
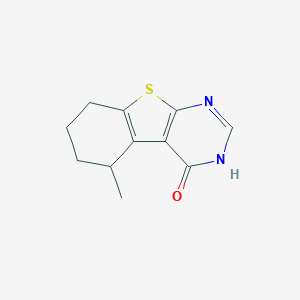
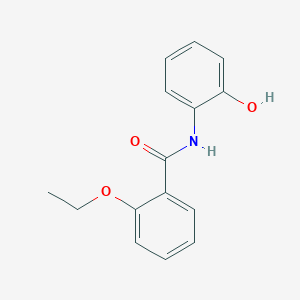
![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)
